2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXDDQJQAPEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Difluoromethylation of Heterocycles: This involves the introduction of a difluoromethyl group into a heterocyclic ring. The reaction conditions typically involve the use of difluoromethylating agents and appropriate catalysts to facilitate the reaction.
Radical Processes: Difluoromethylation can also be achieved via radical processes, where radicals are generated to introduce the difluoromethyl group into the heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized form.
Reduction: Reduction reactions can be performed to reduce the compound to its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It has potential medicinal applications, such as in the development of new drugs.
Industry: The compound can be used in various industrial processes, including the production of fluorinated materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Pharmacological Activity
Physicochemical Properties
- Acidity : The carboxylic acid (pKa ~3–4) is ionized at physiological pH, enhancing solubility. Fluorine’s electron-withdrawing effect may slightly lower the pKa, favoring ionization .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to 2-phenyl or 2-methyl analogs .
Case Study: Fluorine vs. Chlorine Substitution
- 6-Chloro Derivative () : Chlorine’s larger atomic radius and weaker electronegativity vs. fluorine may reduce metabolic stability but enhance halogen bonding with targets.
- Target Compound : Difluoromethyl’s smaller size and stronger electronegativity optimize both target interactions and ADME properties .
Biological Activity
2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods involving the introduction of difluoromethyl groups into imidazo[1,2-a]pyridine derivatives, often employing palladium-catalyzed coupling reactions or other methodologies that facilitate the formation of heterocyclic compounds.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives containing fluorine atoms demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. In particular, compounds with similar structural features showed inhibition percentages of up to 93% against the H5N1 virus at specific concentrations, indicating a strong potential for therapeutic applications in viral infections .
The mechanism by which these compounds exert their antiviral effects includes inhibiting viral replication and protease activity. For example, certain derivatives were found to inhibit the CoV-3CL protease with IC50 values significantly lower than standard antiviral drugs like lopinavir . This suggests that the structural modifications in the imidazo[1,2-a]pyridine framework can enhance biological activity.
Antimicrobial Activity
In addition to antiviral properties, some studies have reported antimicrobial activities associated with imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against a range of bacterial strains, making them candidates for further investigation in treating bacterial infections .
Case Study 1: Antiviral Efficacy
A study evaluated various imidazo[1,2-a]pyridine derivatives for their efficacy against SARS-CoV-2. Among these, compounds with difluoromethyl groups exhibited promising results with IC50 values as low as 3.669 μM for viral inhibition . The study utilized Vero-E6 cell lines to assess the cytotoxicity and antiviral efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly improved the antiviral activity of the compounds. The SAR analysis indicated that modifying positions on the aromatic ring could lead to enhanced interactions with viral proteins .
Data Tables
| Compound | IC50 (μM) | Activity | Target |
|---|---|---|---|
| 8h | 3.669 | Anti-SARS-CoV-2 | CoV-3CL Protease |
| 8f | 10.52 | Anti-SARS-CoV-2 | CoV-3CL Protease |
| 8g | 21.46 | Anti-SARS-CoV-2 | CoV-3CL Protease |
| Ribavirin | 129.8 | Broad-spectrum antiviral | Various viruses |
Q & A
Basic Questions
Q. What are the most efficient synthetic routes for 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, a microwave-assisted method using Sc(OTf)₃ as a catalyst at 120°C in methanol enables rapid cyclization . Alternatively, a three-component condensation of 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol yields structurally similar imidazo[1,2-a]pyridine-8-carboxylic acids with high efficiency .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and carboxylic acid carbons at ~170 ppm) .
- HRMS : For precise molecular weight validation .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- HPLC : For purity assessment and impurity profiling .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Answer : By-products may include unreacted intermediates or regioisomers. These are identified using LC-MS and compared against reference standards (e.g., EP impurities cataloged in pharmacopeial databases) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s bioavailability and metabolic stability?
- Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism via C-F bond strength. Fluorine’s electronegativity also lowers the pKa of adjacent groups, improving membrane permeability and bioavailability . Computational studies suggest that CF₂H may mimic hydroxyl groups in hydrogen-bonding interactions, further optimizing target binding .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Answer : Catalyst screening (e.g., Sc(OTf)₃ vs. Brønsted acids) and solvent optimization (polar aprotic solvents like DMF improve solubility) are critical. Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizing side reactions . For example, a one-pot procedure achieved 70% yield for analogous imidazo[1,2-a]pyridines .
Q. How can researchers address contradictory biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To resolve this:
- Validate purity via orthogonal methods (HPLC, NMR).
- Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Compare results with structurally related compounds (e.g., trifluoromethyl analogs showing consistent enzyme inhibition) .
Q. What computational tools predict the impact of the difluoromethyl group on protein-ligand docking?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) assess fluorine’s stereoelectronic effects. Databases like the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) provide benchmarks for fluorine-protein interactions, such as C-F⋯H-N hydrogen bonds .
Q. How to design structure-activity relationship (SAR) studies for the carboxylic acid and difluoromethyl moieties?
- Answer :
- Carboxylic Acid : Replace with esters or amides to evaluate hydrogen-bonding requirements.
- Difluoromethyl : Compare with CH₃, CF₃, or Cl substituents to assess steric/electronic effects.
- Biological assays (e.g., enzyme inhibition IC₅₀) for analogs reveal critical substituent contributions .
Q. What are the key considerations for stabilizing this compound during in vitro assays?
- Answer : The carboxylic acid group may promote degradation under basic conditions. Stabilization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
